(S)-4-N-Boc-2-methylpiperazine maleic acid
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Overview
Description
(S)- 4-N-BOC-2-METHYLPIPERAZINE MALEIC ACID is a chemical compound with the molecular formula C14H24N2O6. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)- 4-N-BOC-2-METHYLPIPERAZINE MALEIC ACID typically involves the protection of the piperazine nitrogen atoms with a tert-butoxycarbonyl (BOC) group. This is followed by the introduction of a methyl group at the 2-position of the piperazine ring. The final step involves the formation of the maleic acid salt. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (BOC2O) and methyl iodide .
Industrial Production Methods
Industrial production methods for (S)- 4-N-BOC-2-METHYLPIPERAZINE MALEIC ACID are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(S)- 4-N-BOC-2-METHYLPIPERAZINE MALEIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amines. Substitution reactions result in the formation of various substituted piperazine derivatives .
Scientific Research Applications
(S)- 4-N-BOC-2-METHYLPIPERAZINE MALEIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)- 4-N-BOC-2-METHYLPIPERAZINE MALEIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor studies, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-1-N-Boc-2-methylpiperazine: Similar in structure but lacks the maleic acid component.
N-Boc-cis-4-azido-L-proline: Contains a piperazine ring but has different substituents.
N-Boc-cis-4-Fluoro-L-proline methyl ester: Another piperazine derivative with different functional groups.
Uniqueness
(S)- 4-N-BOC-2-METHYLPIPERAZINE MALEIC ACID is unique due to its combination of the BOC-protected piperazine ring and the maleic acid salt. This combination imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H24N2O6 |
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Molecular Weight |
316.35 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;tert-butyl (3S)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O2.C4H4O4/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4;5-3(6)1-2-4(7)8/h8,11H,5-7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t8-;/m0./s1 |
InChI Key |
WNMAAPZMPNCBEL-KZDSSNOQSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)C(=O)OC(C)(C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1CN(CCN1)C(=O)OC(C)(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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